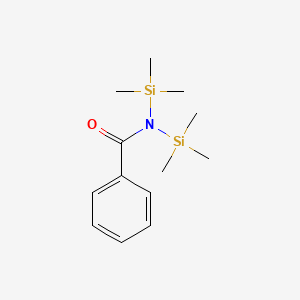

N,N-Bis(trimethylsilyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38850-27-0 |

|---|---|

Molecular Formula |

C13H23NOSi2 |

Molecular Weight |

265.50 g/mol |

IUPAC Name |

N,N-bis(trimethylsilyl)benzamide |

InChI |

InChI=1S/C13H23NOSi2/c1-16(2,3)14(17(4,5)6)13(15)12-10-8-7-9-11-12/h7-11H,1-6H3 |

InChI Key |

NZNWPMAKBWHOGU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(C(=O)C1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Contemporary Relevance in Organic Synthesis

N,N-Bis(trimethylsilyl)benzamide serves as a powerful reagent in modern organic synthesis, primarily recognized for its role as a silylating agent and a precursor to other valuable chemical entities. Silylation, the introduction of a trimethylsilyl (B98337) group (-Si(CH₃)₃) onto a molecule, is a common strategy to protect sensitive functional groups, enhance solubility, or increase volatility for analytical purposes.

One of the key applications of this compound and its analogs, such as N,O-Bis(trimethylsilyl)acetamide (BSA), is in the protection of functional groups like alcohols, amines, and carboxylic acids. thieme-connect.com The trimethylsilyl group can be readily introduced and later removed under mild conditions, making it an ideal protecting group in multi-step syntheses. thieme-connect.com

Furthermore, research has shown that bis(trimethylsilyl)amides can be converted into nitriles in high yields under catalytic conditions. researchgate.net This transformation is significant as nitriles are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The reaction can be promoted by catalysts such as tetrabutylammonium (B224687) fluoride (B91410) or Lewis acids. researchgate.net

The versatility of related silylated amides is further highlighted by the use of N,O-bis(trimethylsilyl)acetamide (BSA) in the synthesis of nucleosides, peptides, and various heterocyclic compounds. thieme-connect.com In these applications, BSA acts not only as a silylating agent but also as an activator for certain functional groups. thieme-connect.com

Overview of Scholarly Investigation

Direct Synthesis Approaches

The direct synthesis of this compound can be approached through several key transformations, primarily involving the reaction of a benzoyl precursor with a potent silylating agent. These methods aim to achieve a double silylation on the nitrogen atom of the benzamide (B126) moiety.

From Aroyl Chlorides and Alkali-Metal Silyl-Amide Reagents

A fundamental approach to the synthesis of N,N-disilylated amides involves the reaction of an aroyl chloride, such as benzoyl chloride, with an alkali-metal salt of a silylamide. The most common reagent for this purpose is an alkali metal salt of hexamethyldisilazane (B44280) (HMDS), such as sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS). These reagents are powerful nucleophiles and strong bases, capable of reacting with the aroyl chloride to form the desired this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hexamethyldisilazide anion attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride ion. A second equivalent of the silylamide reagent or the initially formed monosilylated amide can then be further silylated to yield the final N,N-bis(trimethylsilyl) product. The choice of alkali metal and solvent can influence the reactivity and the outcome of the reaction.

| Aroyl Chloride | Silyl-Amide Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoyl Chloride | Sodium Hexamethyldisilazide | Tetrahydrofuran | Room Temperature | Not Reported | prepchem.com |

| Benzoyl Chloride | Lithium Hexamethyldisilazide | Diethyl Ether | -78 to Room Temp | Not Reported | ereztech.com |

Table 1: Representative Conditions for the Synthesis of this compound from Aroyl Chlorides

Note: Specific yield data for the direct synthesis of this compound from this route is not extensively reported in readily available literature, often being generated in situ for subsequent reactions.

From Phenyl Benzoate (B1203000) and Alkali Hexamethyldisilazides

An alternative, though less common, route involves the use of phenyl benzoate as the starting material. In this approach, an alkali hexamethyldisilazide reagent acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the cleavage of the phenyl ester linkage and the formation of the silylated amide. This method avoids the use of the more reactive aroyl chlorides.

The reactivity of this transformation is generally lower than that of the aroyl chloride route and may require more forcing conditions. The selection of the alkali metal cation (Li+, Na+, K+) can impact the nucleophilicity and solubility of the hexamethyldisilazide reagent, thereby affecting the reaction efficiency.

Detailed research findings, including specific reaction conditions and yields for the synthesis of this compound from phenyl benzoate, are not widely documented in publicly accessible scientific literature.

Related Bis-Silylation Pathways Leading to Benzamide Derivatives

Beyond direct synthesis, N,N-bis(silyl)amides are often implicated as transient intermediates in various silylation reactions of primary amides. Understanding these pathways provides insight into the reactivity of silylated benzamide derivatives.

Formation of N,N-Bis(silyl)amides as Transient Intermediates in Amide Silylation

The silylation of primary amides, such as benzamide, with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base, or with stronger silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA), can proceed through a stepwise process. Initially, a monosilylated amide, N-(trimethylsilyl)benzamide, is formed. Under appropriate conditions, this intermediate can undergo further silylation to transiently form this compound.

Interestingly, research suggests that N,N-bis(trimethylsilyl)carboxamide groups tend to be unstable and can readily rearrange to their isomeric O,N-bis(trimethylsilyl)imidate form, C6H5C(=NSiMe3)OSiMe3. researchgate.net This rearrangement is driven by the high oxophilicity of silicon, making the Si-O bond thermodynamically favorable.

The transient nature of this compound in these reactions makes its isolation challenging. Its formation is often inferred from the products of subsequent reactions or through in-situ spectroscopic analysis. For instance, the reaction of N,N-bis(trimethylsilyl)amides can lead to the formation of nitriles through the elimination of hexamethyldisiloxane (B120664), a reaction that can be catalyzed. researchgate.net This reactivity highlights the role of the bis-silylated species as a fleeting but important intermediate in the transformation of amides.

The study of such transient intermediates is crucial for understanding the mechanisms of silylation reactions and for designing synthetic strategies that harness their unique reactivity.

| Starting Material | Silylating Agent | Conditions | Intermediate | Subsequent Product | Reference |

| Benzamide | Trimethylsilyl Chloride / Base | Varies | This compound | O,N-Bis(trimethylsilyl)benzimidate | researchgate.net |

| Primary Amides | (e.g., BSA) | Catalytic | Bis(trimethylsilyl)amides | Nitriles | researchgate.net |

Table 2: Formation of N,N-Bis(silyl)amides as Transient Intermediates

Reactivity and Transformational Chemistry of N,n Bis Trimethylsilyl Benzamide

Reactions Involving Nitrogen-Silicon Bond Cleavage

The cleavage of the N-Si bonds in N,N-Bis(trimethylsilyl)benzamide is a key feature of its chemistry, enabling the sequential formation of new bonds at the nitrogen center. This reactivity is particularly exploited in amidation and imidation reactions.

Sequential Amidation and Imidation through N-Si Bond Cleavage

A notable application of this compound is its in situ generation from aroyl chlorides and a silyl-amide reagent like lithium hexamethyldisilazide (LiHMDS), followed by a one-pot sequential amidation and imidation. This process is efficiently controlled by the choice of solvent, allowing for the selective synthesis of primary amides or symmetrical imides at room temperature. researchgate.netresearchgate.net

The reaction is initiated by the nucleophilic attack of LiHMDS on the aroyl chloride, which forms the this compound intermediate. The subsequent fate of this intermediate is solvent-dependent. In a polar solvent such as 1,2-dichloroethane (B1671644) (DCE), the N-Si bonds are cleaved during an acidic workup to yield the primary benzamide (B126). It is proposed that the polar solvent facilitates the cleavage of both N-Si bonds. researchgate.net

Conversely, in a less polar solvent like dioxane, the cleavage of the first N-Si bond is followed by the reaction of the resulting N-silylamide intermediate with another molecule of the aroyl chloride. This leads to the formation of a symmetrical imide upon acidic workup. The lower solubility in non-polar solvents is thought to hinder the direct cleavage of both N-Si bonds, thus favoring the subsequent acylation step. researchgate.net

This methodology has been successfully applied to a range of aroyl chlorides with various substituents, as well as in the late-stage functionalization of drug molecules, demonstrating its broad utility. researchgate.netresearchgate.net

Table 1: Solvent-Controlled Synthesis of Primary Amides and Symmetrical Imides

| Starting Aroyl Chloride | Product | Solvent System | Yield (%) | Reference |

| Benzoyl chloride | Benzamide | DCE | 80 | researchgate.net |

| 4-Methylbenzoyl chloride | 4-Methylbenzamide | DCE | 82 | researchgate.net |

| 4-Methoxybenzoyl chloride | 4-Methoxybenzamide | DCE | 85 | researchgate.net |

| 4-Chlorobenzoyl chloride | 4-Chlorobenzamide | DCE | 78 | researchgate.net |

| Benzoyl chloride | N-Benzoylbenzamide (Dibenzamide) | Dioxane | 75 | researchgate.net |

| 4-Methylbenzoyl chloride | N-(4-Methylbenzoyl)-4-methylbenzamide | Dioxane | 78 | researchgate.net |

| 4-Methoxybenzoyl chloride | N-(4-Methoxybenzoyl)-4-methoxybenzamide | Dioxane | 80 | researchgate.net |

| 4-Chlorobenzoyl chloride | N-(4-Chlorobenzoyl)-4-chlorobenzamide | Dioxane | 72 | researchgate.net |

| Yields are based on the starting aroyl chloride. |

Role in Acyl Transfer Processes

This compound and its analogs play a significant role in acyl transfer reactions. The presence of the two trimethylsilyl (B98337) groups on the nitrogen atom activates the amide for nucleophilic attack and facilitates the transfer of the acyl group. It is important to note that N,N-bis(trimethylsilyl)amides are in equilibrium with their more stable N,O-bis(trimethylsilyl)imidate tautomers, and this equilibrium can influence their reactivity as acylating agents. semanticscholar.orgrsc.org

Mediation of N-Acyl Donor Generation from Related Activated Amides

Recent research has indicated that N,N-bis(trimethylsilyl)amides can mediate the generation of N-acyl donors from other activated amides, facilitating the synthesis of symmetrical aryl imides. In a process described by Park and colleagues, a 1,3-diketone is proposed to mediate the formation of an N-acyl donor from a N,N-bis(trimethylsilyl)amide, which is generated in situ. This N-acyl donor then reacts with an activated amide, such as an N-phenyl-N-tosyl benzamide, to produce a symmetrical aryl imide. researchgate.net

While the detailed mechanism is still under investigation, this finding suggests a novel role for this compound not just as a direct acylating agent, but as a mediator in a catalytic cycle for acyl transfer from less reactive amide precursors. This expands the synthetic utility of silylated amides in the construction of complex molecules.

Mechanistic Investigations of Reactions Involving N,n Bis Trimethylsilyl Benzamide Transformations

Characterization of Nitrogen-Silicon Bond Cleavage Processes

The cleavage of the nitrogen-silicon (N-Si) bond in N,N-Bis(trimethylsilyl)benzamide is a key step in many of its reactions. This process can be initiated by various reagents and conditions, leading to the formation of different products. Mechanistic studies have focused on understanding the factors that influence the facility of this cleavage and the nature of the resulting species.

One of the common transformations involving this compound is its conversion to benzonitrile (B105546). This reaction proceeds via the cleavage of both N-Si bonds and the elimination of hexamethyldisiloxane (B120664). While detailed mechanistic studies specifically on the benzamide (B126) derivative are limited, analogies can be drawn from the broader class of N,N-bis(trimethylsilyl)amides. The thermal decomposition of these amides to nitriles is a well-known process that underscores the lability of the N-Si bond under certain conditions. researchgate.net

The cleavage is often facilitated by catalysts. For instance, fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride, are effective in promoting the decomposition of bis(trimethylsilyl)amides to nitriles. researchgate.net The proposed mechanism involves the attack of the fluoride ion on one of the silicon atoms, leading to a pentacoordinate silicon intermediate. This intermediate then undergoes fragmentation, resulting in the formation of a trimethylsilyl (B98337) fluoride and a silylated amide anion. Subsequent intramolecular rearrangement and elimination of hexamethyldisiloxane yield the nitrile.

Lewis acids can also catalyze the N-Si bond cleavage. researchgate.net The coordination of the Lewis acid to the oxygen atom of the carbonyl group in this compound would increase the electrophilicity of the carbonyl carbon, making it more susceptible to intramolecular attack by one of the nitrogen's silyl (B83357) groups. This would initiate a rearrangement process culminating in N-Si bond scission.

Furthermore, the N-Si bond can be cleaved by protic acids. researchgate.net The reaction is believed to proceed through the protonation of the nitrogen atom, which weakens the N-Si bond and makes it susceptible to nucleophilic attack, for instance, by the conjugate base of the acid.

The nature of the substituents on both the silicon and the acyl group can influence the rate and mechanism of N-Si bond cleavage. Electron-withdrawing groups on the benzoyl moiety would be expected to stabilize the resulting benzamide anion, thus facilitating the cleavage.

A summary of reagents that can facilitate N-Si bond cleavage in analogous systems is provided in the table below.

| Reagent/Condition | Proposed Intermediate/Mechanism | Reference |

| Heat | Intramolecular rearrangement and elimination | researchgate.net |

| Fluoride Ions | Pentacoordinate silicon intermediate | researchgate.net |

| Lewis Acids | Activation of the carbonyl group | researchgate.net |

| Protic Acids | Protonation of the nitrogen atom | researchgate.net |

Spectroscopic Identification of Reactive Intermediates

The direct observation and characterization of reactive intermediates in the transformations of this compound are challenging due to their often transient nature. However, spectroscopic techniques, coupled with studies on analogous systems, provide valuable insights into the plausible intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mechanistic studies. In the case of reactions involving this compound, ¹H, ¹³C, and ²⁹Si NMR can be employed to monitor the progress of the reaction and identify key intermediates. For example, in the fluoride-catalyzed conversion to benzonitrile, in-situ NMR studies could potentially detect the formation of transient silylated intermediates. While not directly on the benzamide, NMR has been used to observe intermediates in other silyl-nitrogen compound reactions. researchgate.net

Infrared (IR) spectroscopy can also be utilized to follow the reaction progress. The disappearance of the characteristic C=O stretching frequency of the benzamide and the appearance of the C≡N stretch of the nitrile product would be indicative of the transformation. Changes in the Si-N stretching region could also provide evidence for the formation of intermediates.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is instrumental in identifying both stable products and, in some cases, trapping reactive intermediates. researchgate.net In the context of this compound reactions, GC-MS analysis would be crucial for confirming the formation of benzonitrile and hexamethyldisiloxane. By carefully controlling the reaction conditions and ionization methods, it might be possible to detect fragments corresponding to silylated intermediates.

X-ray crystallography has been used to characterize the structure of stable analogues of proposed intermediates. For instance, the crystal structure of N-(dimethylfluorosilylmethyl)phthalimide, formed via Si-N bond cleavage in a related compound, revealed a pentacoordinated silicon atom, supporting the proposed mechanism involving such intermediates. researchgate.net While a crystal structure of a reactive intermediate of this compound itself may be difficult to obtain, the structural data from stable analogues provide strong circumstantial evidence for their existence in the reaction pathway.

The table below summarizes spectroscopic techniques and their potential application in identifying intermediates in reactions of this compound.

| Spectroscopic Technique | Information Obtainable | Potential Intermediates to be Identified | Reference |

| NMR Spectroscopy | Structural information and reaction kinetics | Silylated amide anions, pentacoordinate silicon species | researchgate.net |

| IR Spectroscopy | Functional group transformations | Disappearance of C=O, appearance of C≡N | researchgate.net |

| Mass Spectrometry | Identification of products and fragments | Fragment ions corresponding to silylated intermediates | researchgate.net |

| X-ray Crystallography | Definitive structure of stable analogues | Confirmation of pentacoordinate silicon geometry | researchgate.net |

Applications of N,n Bis Trimethylsilyl Benzamide in Advanced Organic Synthesis

Role as an Intermediate in Synthetic Pathways

The primary role of N,N-Bis(trimethylsilyl)benzamide in organic synthesis is as a transient intermediate. Its high reactivity stems from the electronic influence of the silicon atoms and the steric strain around the nitrogen atom. Research indicates that N,N-bis(trimethylsilyl)carboxamide structures readily rearrange to their more stable isomeric form, N,O-bis(trimethylsilyl)imidates. researchgate.net In the case of the benzoyl derivative, this would be trimethylsilyl (B98337) N-(trimethylsilyl)benzimidate. This rearrangement is a key feature of its chemistry, suggesting that many of its applications proceed through this isomeric form.

This inherent reactivity makes the compound a useful precursor for various transformations. For instance, bis(trimethylsilyl)amides, in general, can be converted into nitriles under catalytic conditions. researchgate.net This suggests a potential pathway for this compound to serve as a precursor to benzonitrile (B105546) through a dehydration-like process facilitated by the silyl (B83357) groups.

The general process can be understood through the initial silylation of benzamide (B126). The reaction of benzamide with two equivalents of a silylating agent like trimethylsilyl chloride in the presence of a base leads to the formation of the silylated intermediate. This intermediate is typically not isolated but used directly in the subsequent reaction step.

Facilitation of Late-Stage Functionalization

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery and development for creating analogues of a lead compound. The generation of this compound or its imidate isomer in situ can be a strategic approach to activate a benzamide moiety for late-stage modification.

By converting the relatively inert N-H and C=O bonds of a primary benzamide into reactive N-Si and C-O-Si bonds, the molecule becomes primed for further reactions. For example, the silylated intermediate could act as a benzoylating agent under specific conditions, transferring the benzoyl group to a nucleophile. This is analogous to the behavior of other silyl amides like N,O-Bis(trimethylsilyl)acetamide (BSA), which are powerful silylating and acylating agents. chemicalbook.comresearchgate.net While direct evidence for this compound as a benzoylating agent is not extensively documented, the principle is a cornerstone of silyl-mediated synthesis.

The table below outlines a hypothetical reaction scheme for late-stage functionalization, illustrating the principle based on the known reactivity of related silyl amides.

Table 1: Hypothetical Late-Stage Functionalization via Silylated Benzamide Intermediate

| Step | Description | Reactants | Intermediate/Product |

| 1 | Silylation of Benzamide Moiety | Benzamide-containing complex molecule, Trimethylsilyl chloride, Base | In-situ generated this compound derivative |

| 2 | Isomerization | - | N,O-Bis(trimethylsilyl)benzimidate derivative |

| 3 | Nucleophilic Acyl Substitution | Nucleophile (e.g., an alcohol or amine) | Acylated product, Silylated byproducts |

This approach allows for the modification of a core structure containing a benzamide group under potentially mild and neutral conditions, avoiding harsh reagents that might be incompatible with other functional groups in a complex molecule.

Utilization in Complex Molecule Construction

The construction of complex molecules often requires the sequential and controlled formation of multiple chemical bonds. The principles governing the reactivity of this compound lend themselves to strategies for building intricate molecular frameworks. The formation of its more stable imidate isomer, trimethylsilyl N-(trimethylsilyl)benzimidate, provides a reactive species that can participate in various bond-forming reactions.

One area where related silylated amides have proven useful is in the synthesis of heterocyclic compounds. The activated benzoyl group of the silylated intermediate could, in principle, undergo condensation reactions with difunctional nucleophiles to construct heterocyclic rings containing a phenyl substituent. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of triazole or oxadiazole systems, a common motif in medicinal chemistry.

Furthermore, the deprotonated form of the related N,N'-bis(trimethylsilyl)benzamidine is used to create bis(trimethylsilyl)benzamidinate ligands for organometallic chemistry. acs.org These ligands stabilize metal centers and can influence the catalytic activity and selectivity of the resulting metal complexes. While distinct from the direct use of this compound as a reagent, it highlights the utility of the core benzamidinate structure, accessible via silylation, in advanced synthesis.

The table below summarizes the potential applications in the construction of complex molecules.

Table 2: Potential Applications in Complex Molecule Synthesis

| Application Area | Synthetic Transformation | Resulting Structure |

| Heterocycle Synthesis | Condensation with difunctional nucleophiles | Phenyl-substituted heterocycles (e.g., triazoles, oxadiazoles) |

| Nitrile Synthesis | Catalytic decomposition | Benzonitrile derivatives |

| Organometallic Chemistry | As a precursor to benzamidinate ligands | Metal complexes with tailored reactivity |

Advanced Spectroscopic and Analytical Characterization of N,n Bis Trimethylsilyl Benzamide

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. In the case of N,N-Bis(trimethylsilyl)benzamide, ¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms present in the molecule, as well as their chemical environment.

The ¹H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the protons of the trimethylsilyl (B98337) groups and the protons of the benzoyl group.

The protons of the two trimethylsilyl (-Si(CH₃)₃) groups are chemically equivalent due to free rotation around the N-Si bonds. This equivalence results in a single, sharp signal in the upfield region of the spectrum. The high electron density around the silicon atom, coupled with the shielding effect of the silicon atom itself, causes this signal to appear at a low chemical shift (δ) value. The integration of this signal corresponds to 18 protons.

The protons of the phenyl ring of the benzoyl group appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The electron-withdrawing nature of the adjacent carbonyl group (C=O) causes a deshielding effect on the aromatic protons. This effect is most pronounced for the protons in the ortho positions (closest to the carbonyl group), which are expected to resonate at the lowest field. The protons in the meta and para positions are progressively less deshielded. The coupling between these non-equivalent aromatic protons results in a complex multiplet pattern.

A detailed breakdown of the predicted ¹H NMR spectral data for this compound is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Trimethylsilyl Protons (-Si(CH₃)₃) | ~ 0.3 - 0.5 | Singlet | 18H |

| Aromatic Protons (ortho) | ~ 7.6 - 7.8 | Multiplet | 2H |

| Aromatic Protons (meta and para) | ~ 7.2 - 7.5 | Multiplet | 3H |

Detailed Research Findings:

The precise chemical shifts and coupling constants for the aromatic protons can be further analyzed to confirm the substitution pattern on the benzene (B151609) ring. The ortho-protons are expected to appear as a doublet of doublets due to coupling with both the meta- and para-protons. The meta- and para-protons will also exhibit complex splitting patterns due to mutual coupling. The exact appearance of these multiplets can be influenced by the solvent used and the specific spectrometer frequency. The large singlet for the trimethylsilyl protons is a characteristic feature of compounds containing this functional group and its high integration value relative to the aromatic signals provides a clear indication of the presence of two such groups in the molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Bis(trimethylsilyl)benzamide, and how can reaction conditions be tailored to maximize yield?

- Methodology : A common approach involves silylation of benzamide derivatives using hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in anhydrous conditions. For example, bromination of benzamide precursors followed by saponification with Claisen’s base (KOH in H₂O/MeOH) can yield intermediates for subsequent silylation . Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to prevent side reactions like over-silylation.

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be used to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Trimethylsilyl (TMS) groups exhibit distinct singlets at δ 0.1–0.3 ppm (¹H) and δ 0–10 ppm (¹³C). The benzamide backbone aromatic protons appear as multiplets in δ 7.0–8.0 ppm .

- FT-IR : Confirm N–H silylation via the absence of the amide N–H stretch (~3300 cm⁻¹) and presence of Si–C stretches (~1250 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (e.g., C₁₃H₂₁NOSi₂) and characteristic fragmentation patterns of silyl groups .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during functionalization of this compound (e.g., nitration vs. bromination)?

- Methodology :

- Nitration : Using 70% HNO₃ alone predominantly yields mononitrated products, while adding trifluoroacetic acid (TFA) as a co-solvent promotes dinitration due to enhanced electrophilicity .

- Bromination : Direct bromination with Br₂ in acetic acid favors para-substitution on the benzamide ring. Competing ortho/meta products can arise with Lewis acid catalysts (e.g., FeBr₃).

- Table :

| Reaction | Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | 70% HNO₃ | Mononitrated benzamide | ~60% |

| Nitration | 70% HNO₃ + TFA | Dinitrated benzamide | ~75% |

| Bromination | Br₂ in AcOH | Para-brominated derivative | ~85% |

Q. What role does this compound play in the synthesis of lanthanide or transition metal complexes, and how does it influence catalytic activity?

- Methodology : The compound acts as a bulky, electron-donating ligand in complexes like Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III). The TMS groups enhance solubility in nonpolar solvents and stabilize low-coordination-state metals, which is critical for catalysis in polymerization or C–H activation reactions . For example, Yttrium complexes derived from this ligand show high activity in olefin hydroamination.

Q. How can air- and moisture-sensitive reactions involving this compound be safely conducted?

- Methodology :

- Use Schlenk lines or gloveboxes for handling.

- Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents.

- Monitor reactions via in-situ FT-IR or NMR to avoid exposure.

- Quench residual silylating agents with methanol or aqueous NH₄Cl .

Data Contradictions & Resolution

Q. How can researchers reconcile discrepancies in reported yields for saponification of this compound derivatives?

- Analysis : Variations arise from differences in base strength (e.g., KOH vs. NaOH) and solvent polarity. For example, Claisen’s base (KOH in H₂O/MeOH) achieves 84% yield for desilylation, while aqueous NaOH may lead to hydrolysis byproducts . Always validate protocols with control experiments and characterize intermediates via TLC or HPLC.

Safety & Handling

Q. What are the critical safety precautions for handling this compound in large-scale syntheses?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.